molecular formula C17H18ClFN4O3S B5350221 N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B5350221
M. Wt: 412.9 g/mol
InChI Key: GGKJLJXPCVMREL-UHFFFAOYSA-N
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Description

N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloropyridine ring, a fluorobenzenesulfonyl group, and a piperazine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to various reactions to introduce functional groups necessary for subsequent steps.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonylated product.

    Coupling with Piperazine: The final step involves the coupling of the sulfonylated intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloropyridine and fluorobenzenesulfonyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloropyridin-2-yl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide
  • N-(5-Chloropyridin-2-yl)-2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-CHLOROPYRIDIN-2-YL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3S/c18-13-1-6-16(20-11-13)21-17(24)12-22-7-9-23(10-8-22)27(25,26)15-4-2-14(19)3-5-15/h1-6,11H,7-10,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKJLJXPCVMREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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